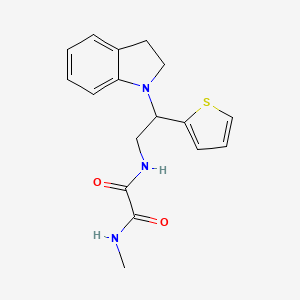

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-18-16(21)17(22)19-11-14(15-7-4-10-23-15)20-9-8-12-5-2-3-6-13(12)20/h2-7,10,14H,8-9,11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGWFWPZVMCFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H21N3O2S and a molecular weight of approximately 343.45 g/mol. Its structure includes an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its chemical reactivity and biological activity. The presence of these heterocycles enhances its interaction with various biological targets.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

- Anti-inflammatory Activity : Similar compounds have shown efficacy in reducing inflammation, making them potential candidates for treating inflammatory diseases.

- Analgesic Properties : The analgesic effects observed in related compounds suggest their utility in pain management.

- Antioxidant Activity : The antioxidant properties may contribute to protective effects against oxidative stress-related conditions.

- Antitubercular Activity : Molecular docking studies have indicated potential interactions with proteins associated with tuberculosis, highlighting its relevance in infectious disease research.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several compounds similar to this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C18H21N3O2S | Anti-inflammatory |

| N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C22H20ClN3O2S | Antitubercular |

| N1-(4-methylphenyl)-N2-(indolin-3-yloxyacetyl)amide | C20H22N4O3 | Antioxidant |

The unique structure of this compound allows for diverse mechanisms of action. The indole and thiophene rings can participate in electrophilic aromatic substitution reactions, potentially modifying the compound's structure to enhance its biological properties. Additionally, the oxalamide group may facilitate interactions with specific biological targets.

Synthesis Methods

Several synthetic methodologies have been developed for the preparation of this compound. A notable approach involves a one-pot synthesis that simplifies the reaction process while achieving high yields. This method typically includes:

- Formation of Indole Derivative : Utilizing Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Thiophene Introduction : Achieved through cross-coupling reactions such as Suzuki-Miyaura coupling, where thiophene boronic acid reacts with halogenated indole derivatives in the presence of a palladium catalyst.

- Final Assembly : The final product is obtained by condensing the indole and thiophene derivatives with oxalic acid or its derivatives.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound. For example:

- In Vivo Studies : Animal models have demonstrated significant anti-inflammatory effects when treated with this compound, suggesting its potential for therapeutic applications in chronic inflammatory conditions.

- Molecular Docking Simulations : These studies indicate strong binding affinities to targets involved in inflammation and infectious diseases, supporting further exploration into its clinical applications.

- Comparative Efficacy Trials : Trials comparing this compound with established anti-inflammatory agents have shown promising results, indicating comparable or superior efficacy.

Q & A

Basic Research Questions

Q. What are the key structural features of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide that influence its pharmacological potential?

- Answer: The compound features:

- An indole ring (indolin-1-yl), which enhances lipophilicity and potential interactions with hydrophobic protein pockets.

- A thiophene moiety (thiophen-2-yl), contributing to π-π stacking interactions and electronic effects.

- An oxalamide backbone , enabling hydrogen bonding with biological targets like enzymes or receptors.

- A methyl group on the secondary amide, modulating steric hindrance and metabolic stability .

- These features collectively influence its solubility (logP ~2.5), bioavailability, and target affinity, as shown in molecular docking studies .

Q. What methodological approaches are recommended for synthesizing this compound with high purity?

- Answer: A multi-step synthesis is typically employed:

Step 1: Condensation of indoline and thiophene derivatives using a Mannich reaction (conditions: ethanol, 60°C, triethylamine catalyst).

Step 2: Oxalamide formation via reaction with oxalyl chloride in dimethyl sulfoxide (DMSO) under inert atmosphere.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Critical factors: Temperature control (±2°C), anhydrous conditions, and real-time monitoring via thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are essential for confirming structural integrity post-synthesis?

- Answer: Use a combination of:

- 1H/13C NMR : To verify proton environments (e.g., indole NH at δ 8.2 ppm, thiophene protons at δ 6.7–7.1 ppm).

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C18H21N3O2S, MW 343.45 g/mol).

- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Answer: Contradictions often arise from:

- Variability in assay conditions (e.g., pH, serum proteins).

- Structural impurities (>5% impurities can skew IC50 values).

- Mitigation strategies:

- Comparative bioassays : Test batches side-by-side under standardized conditions (e.g., ATP-based kinase assays at pH 7.4).

- Structural verification : Re-analyze disputed batches via LC-MS and 2D NMR (e.g., NOESY for stereochemical confirmation).

- Meta-analysis : Correlate bioactivity with synthetic protocols (e.g., higher yields linked to reduced byproducts) .

Q. What computational modeling strategies predict target binding affinities effectively?

- Answer: Use:

- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., JAK2, EGFR) using the compound’s 3D structure (InChIKey: GDHFSBVGFSXSHH).

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER force field).

- QSAR models : Optimize substituents using Hammett σ values for thiophene and indole groups.

- Validation : Cross-check with experimental IC50 values from kinase inhibition assays .

Q. How does the compound’s chemical reactivity under physiological conditions impact its stability?

- Answer: Key reactions include:

- Hydrolysis : Oxalamide cleavage at pH <3 or >10 (e.g., gastric/intestinal environments).

- Oxidation : Thiophene ring susceptibility to cytochrome P450-mediated metabolism.

- Stabilization strategies:

- Prodrug design : Mask the oxalamide with ester groups.

- Deuteration : Replace labile hydrogen atoms (e.g., indole NH) to slow metabolism.

- Co-crystallization : Improve thermal stability via salt forms (e.g., hydrochloride) .

Q. What strategies optimize metabolic stability while maintaining target affinity?

- Answer:

- Fluorination : Introduce fluorine at the thiophene 5-position to block metabolic hotspots.

- Methyl-to-cyclopropyl substitution : Reduce oxidative demethylation (e.g., replace N2-methyl with cyclopropylamide).

- Isotope labeling : Use 14C-labeled compound to track metabolic pathways in vitro (hepatocyte models) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different solvents?

- Answer: Solubility varies due to:

- Polymorphism : Amorphous vs. crystalline forms (e.g., 25 mg/mL in DMSO vs. 2 mg/mL in water).

- pH-dependent ionization : Protonation of the dimethylamino group increases water solubility at pH <5.

- Resolution:

- Standardize protocols : Use USP buffer systems (pH 1.2–7.4) for equilibrium solubility studies.

- DSC/TGA analysis : Characterize thermal behavior to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.